(S)-Ethyl 2-amino-2-phenylacetate hydrochloride (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 59410-82-1
VCID: VC21536619
InChI: InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1
SMILES: CCOC(=O)C(C1=CC=CC=C1)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

CAS No.: 59410-82-1

Cat. No.: VC21536619

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride - 59410-82-1

CAS No. 59410-82-1
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name ethyl (2S)-2-amino-2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1
Standard InChI Key RFDXPGUBDAKLDM-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCOCC1=CC=CC=C1)C(=O)O
SMILES CCOC(=O)C(C1=CC=CC=C1)N.Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O

Chemical Structure and Properties

Basic Information and Identifiers

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride represents the hydrochloride salt of (S)-ethyl phenylglycinate, featuring a defined stereocenter at the alpha carbon. The compound has several key identifiers as presented in Table 1.

Table 1: Chemical Identifiers

ParameterValue
CAS Number59410-82-1
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.67 g/mol
IUPAC Nameethyl (2S)-2-amino-2-phenylacetate;hydrochloride
InChIInChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1
InChIKeyFNNXQLSKQSVNLL-FVGYRXGTSA-N

The compound possesses several common synonyms in the chemical literature including H-Phg-OEt.HCl, H-Phg-OEt HCl, L-Phenylglycine Ethyl Ester Hydrochloride, and (S)-Ethyl 2-amino-2-phenylacetate HCl .

Structural Characteristics

The molecule consists of a phenyl group and an amino group attached to the stereogenic alpha carbon, which also connects to an ethyl ester group. The amino group is protonated, with a chloride counterion forming the hydrochloride salt. This structure gives the compound its characteristic reactivity profile and solubility properties.

The compound contains one defined atom stereocenter, specifically at the alpha carbon position, which provides its chirality and is designated with the (S) configuration . This stereochemical configuration is crucial for its biological activities and applications in asymmetric synthesis.

Physical and Chemical Properties

The physical and chemical properties of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride are summarized in Table 2.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
Topological Polar Surface Area52.3 Ų
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Complexity164
Heavy Atom Count14
Defined Atom Stereocenter Count1
Covalently-Bonded Unit Count2

These properties influence the compound's behavior in chemical reactions, its solubility characteristics, and its interactions with biological systems . The moderate polar surface area suggests balanced hydrophilic and hydrophobic properties, which can be advantageous for certain pharmaceutical applications.

Applications and Uses

Hazard TypeClassification/Statement
GHS PictogramDanger
GHS Hazard StatementH318 (100%): Causes serious eye damage
Hazard ClassEye Dam. 1 (100%)
Precautionary Statement CodesP264+P265, P280, P305+P354+P338, and P317

The compound can cause skin and eye irritation, as well as respiratory tract irritation, necessitating appropriate personal protective equipment during handling .

Analytical Considerations

Identification Methods

The identity and purity of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and enantiomeric excess determination

  • Mass Spectrometry for molecular weight confirmation

  • Infrared Spectroscopy for functional group identification

  • Optical rotation measurement to confirm the (S)-configuration

These analytical methods are essential for ensuring the quality and stereochemical purity of the compound, particularly when used in research applications where stereochemical integrity is crucial.

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